molecular formula C23H21NO5 B14947718 1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1-methyl-1a-(morpholin-4-ylcarbonyl)-1-(phenylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B14947718
M. Wt: 391.4 g/mol
InChI Key: MCTYRLRZOBWNJC-UHFFFAOYSA-N
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Description

1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the chromenone core, followed by the introduction of the cyclopropane ring and the attachment of the benzoyl and morpholinocarbonyl groups. The reaction conditions often involve the use of strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, allowing the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share a similar core structure and have various biological activities.

    Chromone derivatives: These compounds have a chromone core and are known for their diverse pharmacological properties.

    Cyclopropane-containing compounds: These compounds contain a cyclopropane ring and are studied for their unique chemical reactivity and biological activities.

The uniqueness of 1-BENZOYL-1-METHYL-1A-(MORPHOLINOCARBONYL)-1A,7B-DIHYDROCYCLOPROPA[C]CHROMEN-2(1H)-ONE lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

1-benzoyl-1-methyl-1a-(morpholine-4-carbonyl)-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C23H21NO5/c1-22(19(25)15-7-3-2-4-8-15)18-16-9-5-6-10-17(16)29-21(27)23(18,22)20(26)24-11-13-28-14-12-24/h2-10,18H,11-14H2,1H3

InChI Key

MCTYRLRZOBWNJC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)N4CCOCC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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